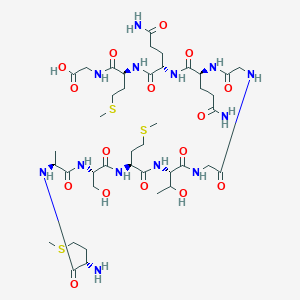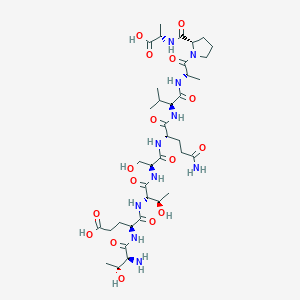
Dermorphin analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dermorphin Analog is an analog of Dermorphin. Dermorphin is a natural heptapeptide μ-opioid receptor agonist found in amphibian skin.
Applications De Recherche Scientifique
1. Pharmacological Effects and Receptor Affinity
Dermorphin analogs demonstrate significant pharmacological effects and affinity for opiate receptors. Studies have shown that dermorphin and its analogs substituted at position 1 exhibit varying degrees of pharmacological effects, with some showing pronounced activity and moderate affinity for the opiate receptors (Darłak et al., 1983). Additionally, the N-terminal tetrapeptide of dermorphin analogs is essential for agonistic activity at μ-opioid receptors, with some analogs demonstrating distinct pharmacological profiles from traditional μ-opioid receptor agonists (Mizoguchi et al., 2011).
2. Analgesic Properties and Stability
Dermorphin analogs are potent opiate-like peptides with significant analgesic properties. The presence of a D-amino acid residue is crucial for bioactivity, and the synthesis of various analogs has helped in understanding structure-activity relationships. These analogs show potent analgesic activity, with some being more effective than morphine in in vitro assays (Castiglione et al., 1981). Furthermore, the resistance of dermorphin analogs to enzymatic degradation has been a key area of study, with findings indicating that additional D-amino acid substitutions do not always increase biostability (Darłak et al., 1988).
3. Detection and Quantification in Biological Samples
The detection and quantification of dermorphin and its analogs in biological samples, such as equine urine, have been crucial in controlling the abuse of these substances in equine sports. Methodologies developed include nano-UHPLC-MS/MS, offering sensitivity and specificity in detecting these peptides (Richards et al., 2013).
4. Neurophysiological Effects
Dermorphin analogs have been studied for their effects on neurophysiology, particularly in the hippocampal region. Studies indicate that specific dermorphin analogs can enhance population responses in rat hippocampal slices and influence the physiology of the brain (Jones et al., 1994).
5. Synthesis and Structural Studies
The synthesis and structural studies of dermorphin analogs have been essential in understanding their biological activity. Proton magnetic resonance studies have characterized dermorphin and its fragments, providing insights into their pharmacological activity and receptor interactions (Pastore et al., 1984).
Propriétés
Formule moléculaire |
C₄₄H₅₉N₁₁O₁₀ |
|---|---|
Poids moléculaire |
901.43 |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Séquence |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Agtad[cfwkyc]V](/img/structure/B1574774.png)



